molecular formula C21H25NO5 B1239922 Androcymbine

Androcymbine

Cat. No.: B1239922
M. Wt: 371.4 g/mol
InChI Key: ABMMKLCVJJTPJD-LHSJRXKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androcymbine is an isoquinoline alkaloid.

Scientific Research Applications

Alkaloid Content in Androcymbium Species

Androcymbium gramineum and other species within the genus have been investigated for their alkaloid content. Major alkaloids such as colchicine and demecolcine have been isolated, and others like 2-demethylcolchicine, 3-demethylcolchicine, N-formyl-N-deacetylcolchicine, and colchifoline have been identified. This marks the first report of demecolcine in A. gramineum and of colchifoline in the genus Androcymbium. The presence of these alkaloids in Androcymbium species indicates potential pharmacological applications (Ellington et al., 2003).

Andrographolide in Medical Applications

  • Nanoformulations for Acute Inflammation : Andrographolide (Andro), a diterpenoid lactone, has poor solubility which limits its use in injections for treating acute inflammation. However, its nanoformulations, prepared by the wet milling technique, have shown promising results for potentially treating liver infections due to their passive liver targeting function (Guo et al., 2017).

  • Anti-Tumor Activity : Andro demonstrates anti-tumor activity against various cancer cells, particularly in inducing ROS-dependent apoptosis in leukemia and multiple myeloma cells. Its unique mechanism, distinct from other therapeutics, underlines its potential as a therapeutic agent (Doi et al., 2021).

  • Enhancing Chemosensitivity : Andrographolide enhances the sensitivity of cancer cells to chemotherapeutic drugs like doxorubicin by suppressing the STAT3 pathway, suggesting a potential strategy for combination therapy in cancer treatment (Zhou et al., 2010).

  • Promoting Chondrocyte Health : ANDRO has shown effectiveness in promoting the proliferation of rabbit articular chondrocytes while maintaining their phenotype, indicating potential applications in treating arthritis (Luo et al., 2015).

  • Inhibiting Inflammatory and Allergic Mediators : Extracts from Andrographis paniculata leaves have demonstrated significant inhibition of pro-inflammatory, inflammatory, and allergic mediators, showing potential for treating allergy and inflammatory diseases (Chandrasekaran et al., 2010).

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

(1R,10S)-4-hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one

InChI

InChI=1S/C21H25NO5/c1-22-8-7-21-11-17(26-3)15(23)10-13(21)14(22)6-5-12-9-16(25-2)19(24)20(27-4)18(12)21/h9-11,14,24H,5-8H2,1-4H3/t14-,21+/m0/s1

InChI Key

ABMMKLCVJJTPJD-LHSJRXKWSA-N

Isomeric SMILES

CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CCC4=CC(=C(C(=C34)OC)O)OC)OC

Canonical SMILES

CN1CCC23C=C(C(=O)C=C2C1CCC4=CC(=C(C(=C34)OC)O)OC)OC

Synonyms

androcymbine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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